Technical Guide to N-[2-(4-Pyridinyl)ethyl]-1,2-ethanediamine: Structure, Synthesis, and Applications in Coordination Chemistry
Technical Guide to N-[2-(4-Pyridinyl)ethyl]-1,2-ethanediamine: Structure, Synthesis, and Applications in Coordination Chemistry
Executive Summary
As drug development and materials science increasingly rely on multifunctional building blocks, 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- (CAS: 89151-20-2) emerges as a highly versatile ligand and pharmacophore intermediate. Featuring both a bidentate aliphatic diamine moiety and a monodentate aromatic pyridine ring, this compound serves as an ideal bridging ligand for Metal-Organic Frameworks (MOFs) and a structural mimic for histamine-receptor targeting therapeutics. This whitepaper provides an in-depth analysis of its chemical architecture, mechanistic synthesis via Aza-Michael addition, and field-proven experimental protocols for its utilization in coordination chemistry.
Chemical Identity and Structural Architecture
N-[2-(4-pyridinyl)ethyl]-1,2-ethanediamine is a polyamine derivative characterized by its distinct dual-coordination capability. The molecule is fundamentally an ethylenediamine backbone where one primary amine has been alkylated with a 2-(pyridin-4-yl)ethyl group [1].
Physicochemical Properties
To facilitate experimental design, the core quantitative data and structural identifiers of the compound are summarized below:
| Property | Value |
| IUPAC Name | N-[2-(pyridin-4-yl)ethyl]ethane-1,2-diamine |
| CAS Registry Number | 89151-20-2 |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| SMILES String | c1cnccc1CCNCCN |
| Topological Polar Surface Area (TPSA) | 50.9 Ų |
| Hydrogen Bond Donors / Acceptors | 3 / 3 |
Pharmacophore and Coordination Analysis
From a structural biology perspective, the spatial arrangement of the pyridine ring and the aliphatic amines closely mimics the pharmacophore of histamine, making it a valuable precursor for H1, H3, and H4 receptor ligands. In inorganic chemistry, the molecule acts as an asymmetric bridging ligand. The ethylenediamine (en) terminus strongly chelates transition metals (e.g., Cu²⁺, Zn²⁺, Pt²⁺) to form stable 5-membered metallacycles, while the distal pyridine nitrogen can coordinate to an adjacent metal center, driving the self-assembly of 1D, 2D, or 3D coordination polymers [2].
Mechanistic Pathway: Synthesis via Aza-Michael Addition
The most efficient and atom-economical route to synthesize N-[2-(4-pyridinyl)ethyl]-1,2-ethanediamine is the Aza-Michael addition of ethylenediamine to 4-vinylpyridine [3].
Reaction Causality and Thermodynamics
In this reaction, 4-vinylpyridine acts as the Michael acceptor. The electron-withdrawing nature of the pyridine nitrogen (especially when protonated or interacting with a hydrogen-bond donor solvent) severely depletes the electron density of the conjugated vinyl group. This renders the β-carbon highly electrophilic. The primary amine of ethylenediamine acts as the nucleophile. The reaction is thermodynamically driven by the conversion of a π-bond into a more stable C-N σ-bond.
Caption: Aza-Michael addition mechanism of ethylenediamine to 4-vinylpyridine.
Materials Science Applications: Coordination Polymers
When introduced to transition metal salts, the asymmetric nature of this ligand prevents simple discrete complex formation, instead favoring polymeric architectures. The distinct hard/soft characteristics and steric profiles of the two binding sites allow for orthogonal coordination strategies.
Caption: Dual-mode coordination of the ligand bridging two distinct metal centers.
Experimental Methodologies (Self-Validating Protocols)
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice and built-in quality control checkpoints.
Protocol 1: Synthesis of N-[2-(4-pyridinyl)ethyl]-1,2-ethanediamine
Objective: Synthesize the target ligand with high regioselectivity while suppressing over-alkylation.
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Preparation & Stoichiometry: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 60.1 g (1.0 mol, 10 eq) of anhydrous ethylenediamine.
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Causality: A massive (10-fold) stoichiometric excess of the diamine is critical. It statistically ensures that the mono-alkylated product is vastly favored over the N,N'-bis(2-(4-pyridinyl)ethyl)ethane-1,2-diamine byproduct.
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Controlled Addition: Cool the flask to 0 °C in an ice bath. Slowly add 10.5 g (0.1 mol, 1 eq) of freshly distilled 4-vinylpyridine dropwise over 30 minutes.
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Causality: 4-vinylpyridine is prone to spontaneous radical polymerization. Dropwise addition at low temperatures mitigates localized exothermic spikes that would trigger polymerization.
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Propagation: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours under a nitrogen atmosphere.
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Causality: Mild heating overcomes the activation energy barrier for the nucleophilic attack on the β-carbon without degrading the amine.
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Isolation: Remove the unreacted ethylenediamine via vacuum distillation (b.p. 116 °C at 760 mmHg, lower under vacuum).
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Self-Validation (QC): Confirm structure via ¹H NMR (CDCl₃).
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Checkpoint: Look for the disappearance of the vinylic protons (δ 5.4–6.7 ppm) and the appearance of the ethyl linker multiplets (δ 2.8–3.0 ppm). The pyridine aromatic protons should remain intact at δ ~8.5 (α-protons) and δ ~7.2 (β-protons).
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Protocol 2: Assembly of a 1D[Cu(Ligand)Cl₂]ₙ Coordination Polymer
Objective: Utilize the synthesized ligand to construct a bridging coordination polymer.
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Ligand Solution: Dissolve 1.65 g (10 mmol) of N-[2-(4-pyridinyl)ethyl]-1,2-ethanediamine in 20 mL of absolute ethanol.
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Metal Solution: In a separate vial, dissolve 1.70 g (10 mmol) of CuCl₂·2H₂O in 20 mL of absolute ethanol.
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Crystallization via Slow Diffusion: Place the metal solution in a narrow glass tube. Carefully layer 5 mL of a buffer solvent (e.g., methanol) on top, followed by the slow layering of the ligand solution.
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Causality: Direct mixing will cause rapid precipitation of amorphous kinetic products. Slow diffusion restricts the nucleation rate, allowing the system to reach the thermodynamic minimum, yielding single crystals suitable for X-ray diffraction (XRD).
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Self-Validation (QC): Isolate the resulting blue/green crystals after 72 hours.
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Checkpoint: Perform FTIR spectroscopy. A successful bridging coordination is validated by a blue-shift in the ν(C=N) pyridine stretching frequency (typically from ~1595 cm⁻¹ to >1610 cm⁻¹) and a shift in the ν(N-H) aliphatic amine stretches, confirming that both ends of the molecule are actively coordinated to copper centers.
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References
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NextSDS. (2024). N-(2-PYRIDIN-4-YL-ETHYL)-ETHANE-1,2-DIAMINE Chemical Substance Information. NextSDS Chemical Database. URL: [Link]
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National Institutes of Health. (2008). HIV-1 inactivation by 4-vinylpyridine is enhanced by dissociating Zn2+ from nucleocapsid protein. PubMed Central (PMC). URL: [Link]
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Ghasemi, M. H., & Kowsari, E. (2017). The catalytic effect of anion-exchanged supported ionic liquid on aza-Michael-type addition. Research on Chemical Intermediates, 43, 3691–3709. Springer. URL: [Link]
